molecular formula C18H11F3N4O3S B12187634 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B12187634
M. Wt: 420.4 g/mol
InChI Key: ODMLFXJKENVYGK-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves the condensation of 2-aminobenzamides with ketones. This reaction can be catalyzed by various agents, including TBAI (tetrabutylammonium iodide), under metal-free conditions. The reaction proceeds in methanol as the solvent and employs molecular oxygen as the oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and green chemistry principles could be explored to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: Substitution reactions can introduce different substituents onto the quinazolinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like methanol .

Major Products

The major products formed from these reactions are typically modified quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s structure allows it to bind effectively to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide apart is its unique combination of the quinazolinone and benzothiazole moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H11F3N4O3S

Molecular Weight

420.4 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C18H11F3N4O3S/c19-18(20,21)28-10-5-6-13-14(7-10)29-17(23-13)24-15(26)8-25-9-22-12-4-2-1-3-11(12)16(25)27/h1-7,9H,8H2,(H,23,24,26)

InChI Key

ODMLFXJKENVYGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F

Origin of Product

United States

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